

Application of 2-Octenal as a Biomarker for Disease

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229

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Introduction

2-Octenal is an eight-carbon α,β -unsaturated aldehyde that emerges from the lipid peroxidation of polyunsaturated fatty acids. As a reactive carbonyl species, it is an indicator of oxidative stress, a pathological process implicated in a wide array of human diseases. This document provides a comprehensive overview of the application of **2-Octenal** as a potential biomarker in various disease states, including neurodegenerative disorders, chronic kidney disease, cancer, and metabolic syndrome. Detailed protocols for its detection and quantification are provided to facilitate further research and validation.

Pathophysiological Role of 2-Octenal

2-Octenal, as a product of lipid peroxidation, contributes to cellular damage through the formation of covalent adducts with proteins, nucleic acids, and lipids. This adduction can lead to impaired protein function, enzyme inactivation, and genotoxicity, contributing to the progression of various diseases. Its role as a uremic toxin further implicates it in the pathophysiology of chronic kidney disease and its systemic complications.

Application in Disease Diagnosis and Monitoring

The quantification of **2-Octenal** in biological matrices such as plasma, serum, and urine can serve as a non-invasive indicator of systemic oxidative stress. Elevated levels of this aldehyde

may correlate with disease presence, severity, and progression, making it a valuable candidate for a clinical biomarker.

Neurodegenerative Diseases

Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases like Alzheimer's and Parkinson's disease. While direct quantitative data for **2-Octenal** in these conditions is limited, elevated levels of similar lipid peroxidation products, such as 4-hydroxy-2-nonenal (HNE), have been reported.

Table 1: Representative Quantitative Data for a Related α,β -Unsaturated Aldehyde (4-HNE) in Neurodegenerative Disease

Biomarker	Disease	Matrix	Patient Concentration (mean \pm SD)	Control Concentration (mean \pm SD)	Fold Change	Reference
4-HNE	Alzheimer's Disease	Brain Tissue	Elevated	Baseline	-	[1][2]
4-HNE	Mild Cognitive Impairment	Brain Tissue	Elevated	Baseline	-	[1]

Note: This table presents data for 4-HNE as a representative α,β -unsaturated aldehyde due to the limited availability of specific quantitative data for **2-Octenal** in neurodegenerative diseases.

Chronic Kidney Disease (CKD)

2-Octenal is classified as a uremic toxin that accumulates in patients with impaired kidney function[3][4][5]. This accumulation is associated with the progression of CKD and its cardiovascular complications. Studies on similar aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-HNE, have shown a significant increase in plasma concentrations in CKD patients.

Table 2: Quantitative Data for Related α,β -Unsaturated Aldehydes in Chronic Kidney Disease

Biomarker	CKD Stage	Matrix	Patient Concentration (nmol/L, median)	Control Concentration (nmol/L, median)	Fold Change	Reference
4-HHE	Stage IV-V	Plasma	145	37.4	~3.9	[6]
4-HNE	Stage IV-V	Plasma	67.4	12.7	~5.3	[6]

Cancer

The role of oxidative stress in carcinogenesis is well-established, with lipid peroxidation products contributing to DNA damage and genomic instability[7]. While metabolomic studies have identified broad changes in lipid profiles in cancer patients, specific quantitative data for **2-Octenal** as a cancer biomarker is an emerging area of research[3][8].

Metabolic Syndrome

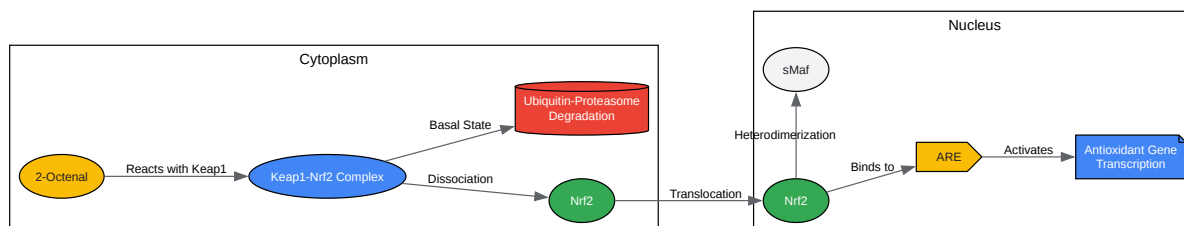
Metabolic syndrome is associated with a state of chronic low-grade inflammation and oxidative stress. Aldehydes derived from lipid peroxidation are implicated in the pathogenesis of insulin resistance and vascular complications[9][10][11]. Further research is needed to establish the quantitative correlation between **2-Octenal** levels and the components of metabolic syndrome.

Signaling Pathways and Mechanisms of Action

2-Octenal and other α,β -unsaturated aldehydes exert their pathological effects by modulating key signaling pathways involved in cellular stress responses.

Oxidative Stress and Nrf2/ARE Pathway

2-Octenal, as an electrophile, can react with cysteine residues on the Keap1 protein, a negative regulator of the transcription factor Nrf2. This leads to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. This represents a cellular defense mechanism against oxidative stress.

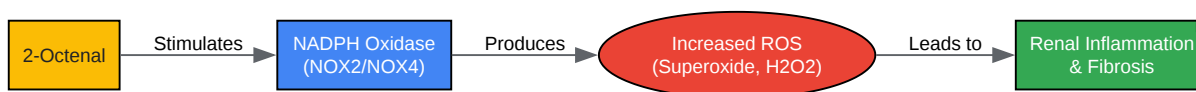


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Caption: Nrf2/ARE signaling pathway activated by **2-Octenal**.

NADPH Oxidase Activation in Renal Damage

In the context of chronic kidney disease, uremic toxins like **2-Octenal** can stimulate the activity of NADPH oxidase (NOX) enzymes, particularly NOX2 and NOX4, in renal cells[5][12][13][14][15][16]. This leads to an increased production of reactive oxygen species (ROS), contributing to renal inflammation, fibrosis, and progressive kidney damage.



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Caption: **2-Octenal** induced activation of NADPH oxidase in renal cells.

Experimental Protocols

Accurate and reproducible quantification of **2-Octenal** in biological samples is crucial for its validation as a biomarker. The following are representative protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) based methods.

Protocol 1: Quantification of 2-Octenal in Human Plasma by GC-MS

This protocol is a representative method synthesized from established procedures for aldehyde analysis and requires optimization and validation for specific laboratory conditions.

1. Sample Preparation and Derivatization

- Objective: To extract **2-Octenal** from plasma and convert it to a more volatile and stable derivative for GC-MS analysis.
- Materials:
 - Human plasma (collected in EDTA tubes)
 - Internal Standard (IS): e.g., d3-**2-Octenal**
 - O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
 - Hexane, HPLC grade
 - Sodium sulfate, anhydrous
- Procedure:
 - Thaw plasma samples on ice.
 - To 500 µL of plasma in a glass vial, add the internal standard.
 - Add 50 µL of PFBHA solution (10 mg/mL in water).
 - Vortex for 1 minute and incubate at room temperature for 30 minutes to allow for derivatization.
 - Extract the PFBHA-derivatized **2-Octenal** by adding 1 mL of hexane and vortexing for 2 minutes.
 - Centrifuge at 3000 x g for 10 minutes.

- Transfer the upper hexane layer to a clean glass tube containing anhydrous sodium sulfate to remove residual water.
- Transfer the dried extract to an autosampler vial for GC-MS analysis.

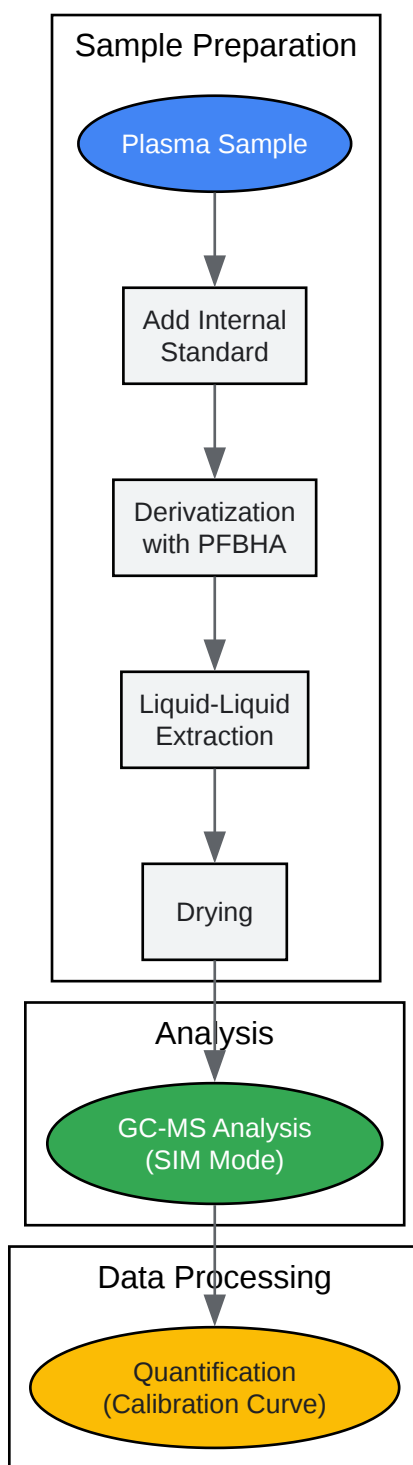
2. GC-MS Analysis

- Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- GC Conditions (Example):
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Inlet Temperature: 250°C.
 - Injection Volume: 1 μ L in splitless mode.
 - Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp to 180°C at 10°C/min.
 - Ramp to 280°C at 20°C/min, hold for 5 minutes.
- MS Conditions (Example):
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.
 - Acquisition Mode: Selected Ion Monitoring (SIM).

- Ions to Monitor: Determine the characteristic ions for the PFBHA derivative of **2-Octenal** and the internal standard.

3. Quantification

- Generate a calibration curve using standards of known **2-Octenal** concentrations prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
- Calculate the concentration of **2-Octenal** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for GC-MS based quantification of **2-Octenal**.

Protocol 2: Quantification of 2-Octenal in Human Urine by HPLC-MS/MS

This protocol is a representative method synthesized from established procedures for aldehyde analysis and requires optimization and validation for specific laboratory conditions.

1. Sample Preparation and Derivatization

- Objective: To extract **2-Octenal** from urine and derivatize it for sensitive detection by HPLC-MS/MS.
- Materials:
 - Human urine
 - Internal Standard (IS): e.g., d3-**2-Octenal**
 - 2,4-Dinitrophenylhydrazine (DNPH) solution
 - Acetonitrile, LC-MS grade
 - Formic acid
 - Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Procedure:
 - Centrifuge urine samples at 3000 x g for 15 minutes to remove particulates.
 - To 1 mL of supernatant, add the internal standard.
 - Add 100 µL of DNPH solution and incubate at 40°C for 1 hour.
 - Condition an SPE cartridge with methanol followed by water.
 - Load the derivatized sample onto the SPE cartridge.
 - Wash the cartridge with water to remove interferences.

- Elute the DNPH-derivatized **2-Octenal** with acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable volume of mobile phase for HPLC-MS/MS analysis.

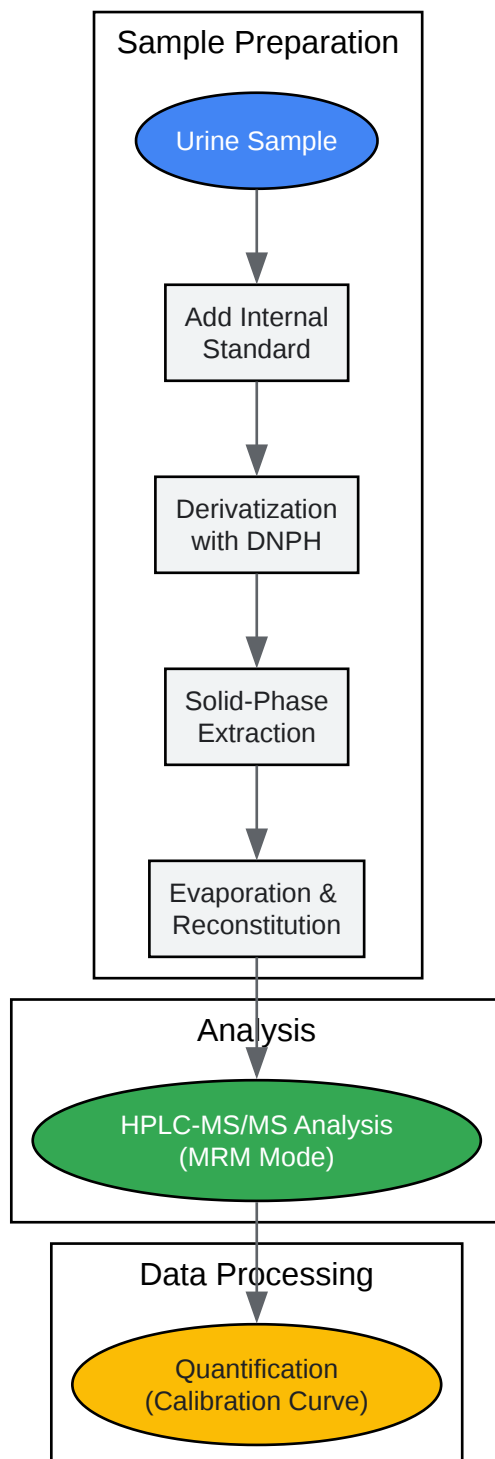
2. HPLC-MS/MS Analysis

- Instrumentation: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., Agilent UHPLC-QQQ).
- HPLC Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the analyte.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- MS/MS Conditions (Example):
 - Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the specific precursor-to-product ion transitions for the DNPH derivative of **2-Octenal** and the internal standard.

3. Quantification

- Generate a calibration curve using standards of known **2-Octenal** concentrations prepared in a surrogate matrix (e.g., synthetic urine).

- Calculate the concentration of **2-Octenal** in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.



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Caption: Workflow for HPLC-MS/MS based quantification of **2-Octenal**.

Conclusion and Future Directions

2-Octenal holds promise as a biomarker of oxidative stress in a range of diseases. Its chemical reactivity and origin from lipid peroxidation make it a direct indicator of cellular damage. However, further research is required to establish its clinical utility. Specifically, large-scale clinical studies are needed to determine the normal and pathological ranges of **2-Octenal** in different populations and to correlate its levels with disease severity and treatment outcomes. The standardization of analytical methods for its quantification is also a critical step toward its adoption in clinical practice. The protocols and information provided herein serve as a foundation for researchers to further explore the potential of **2-Octenal** as a valuable tool in disease diagnosis, monitoring, and the development of novel therapeutic strategies targeting oxidative stress.

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